molecular formula C11H7ClOS B1620924 (4-Chlorophenyl)(thiophen-2-yl)methanone CAS No. 4153-45-1

(4-Chlorophenyl)(thiophen-2-yl)methanone

Cat. No.: B1620924
CAS No.: 4153-45-1
M. Wt: 222.69 g/mol
InChI Key: QTKFHUAGYRWGRW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a 4-chlorophenyl group and a thiophen-2-yl group attached to a central methanone moiety

Properties

IUPAC Name

(4-chlorophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKFHUAGYRWGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372395
Record name (4-chlorophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4153-45-1
Record name (4-chlorophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(thiophen-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with thiophene in the presence of a base. One common method is as follows:

    Starting Materials: 4-chlorobenzoyl chloride and thiophene.

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of thiophene and triethylamine in the solvent, under an inert atmosphere (e.g., nitrogen). The mixture is stirred at room temperature for several hours until the reaction is complete.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or advanced chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of thiophene, including (4-Chlorophenyl)(thiophen-2-yl)methanone, exhibit promising antiviral properties. A notable investigation involved the synthesis of thiophene derivatives that showed efficacy against the Ebola virus. These compounds were identified through phenotypic screening using viral pseudotypes and demonstrated activity in the micromolar range, indicating their potential as viral entry inhibitors .

Antibacterial and Antihypertensive Properties

Thiazole derivatives, which can be synthesized using this compound as an intermediate, are known for their broad spectrum of biological activities, including antibacterial and antihypertensive effects. The synthesis of 2-acyl-4-(het)arylthiazoles from α-ketothioamides and α-bromoketones has been optimized to yield compounds with enhanced biological activity .

Phosphorescent Materials

The compound has also been explored for its phosphorescent properties. Research utilizing quantum mechanics/molecular mechanics (QM/MM) methods has investigated the temperature-dependent phosphorescence emission of dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone. This study highlights the compound's potential in developing advanced materials for optoelectronic applications .

Synthesis Optimization

The synthesis of this compound has been refined to improve yields through various reaction conditions. For instance, reactions conducted in DMF have shown increased yields compared to other solvents, demonstrating the importance of optimizing synthetic pathways for effective compound production .

Solvent Yield (%)
Acetone90
DMF93
Acetonitrile80
Dichloromethane75

Case Study 1: Antiviral Screening

A series of thiophene derivatives were synthesized and screened for antiviral activity against Ebola virus pseudotypes. The results indicated that specific structural modifications led to improved selectivity indexes, suggesting that compounds based on this compound could be optimized for better therapeutic profiles .

The synthesis of thiazole derivatives from this compound has been shown to yield compounds with significant antibacterial properties. The study focused on the regioselectivity of reactions involving α-ketothioamides and α-bromoketones, demonstrating how structural variations influence biological outcomes .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic rings and ketone group can participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but with a pyridine ring instead of thiophene.

    (4-Chlorophenyl)(4-fluorophenyl)methanone: Contains a fluorophenyl group instead of thiophene.

    (4-Chlorophenyl)(2-thienyl)methanol: The ketone group is reduced to an alcohol.

Uniqueness

(4-Chlorophenyl)(thiophen-2-yl)methanone is unique due to the presence of both a chlorophenyl and a thiophene ring, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, particularly in the development of materials with specific electronic properties.

Biological Activity

(4-Chlorophenyl)(thiophen-2-yl)methanone is a synthetic organic compound characterized by its unique structural features, which include a chlorinated phenyl group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity against various targets, including enzymes and receptors. This article reviews the biological activity of this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1C6H4ClC(C4H5S)=O\text{C}_1\text{C}_6\text{H}_4\text{ClC}(\text{C}_4\text{H}_5\text{S})=O

This compound's unique combination of functional groups may contribute to its pharmacological properties, such as anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis highlights that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity.

CompoundCell Line TestedIC50 (µM)
Compound AU251 (glioblastoma)1.61 ± 1.92
Compound BWM793 (melanoma)1.98 ± 1.22

These findings suggest that the incorporation of a 4-chlorophenyl group may enhance the compound's effectiveness against tumor cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. In vitro tests against various bacterial strains reveal varying degrees of activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Klebsiella pneumoniae150

These results indicate that while some derivatives demonstrate significant antibacterial activity, they often fall short compared to standard antibiotics .

Study on Antiviral Activity

A notable study investigated the antiviral potential of thiophene derivatives, including this compound, against the Ebola virus. The results indicated that certain structural modifications enhanced selectivity and efficacy against viral entry inhibitors, suggesting a potential therapeutic application in antiviral drug development .

Structure-Activity Relationship Analysis

Research focusing on the SAR of thiophene-containing compounds has revealed critical insights into how modifications influence biological activity. For example, substituents at specific positions on the phenyl ring significantly affect both anticancer and antimicrobial efficacy. Compounds with para-substituted electron-withdrawing groups consistently exhibited enhanced activity across various assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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